5-Bromonaphthalene-1-carbonyl chloride
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Overview
Description
5-Bromonaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₁H₆BrClO and a molecular weight of 269.52 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and carbonyl chloride functional groups. This compound is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.
Mechanism of Action
Target of Action
The primary targets of “5-Bromonaphthalene-1-carbonyl chloride” are likely to be biological macromolecules such as proteins or nucleic acids that have nucleophilic sites capable of reacting with the carbonyl chloride group .
Mode of Action
“this compound” may interact with its targets through nucleophilic substitution reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules .
Biochemical Pathways
Compounds with similar structures are often involved in electrophilic aromatic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-bromonaphthalene with phosgene (COCl₂) under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane and requires careful handling due to the toxic nature of phosgene.
Industrial Production Methods
While specific industrial production methods for 5-Bromonaphthalene-1-carbonyl chloride are not widely documented, the general approach involves large-scale bromination and chlorination reactions. Industrial processes would likely employ continuous flow reactors to ensure consistent product quality and to manage the hazardous reagents more safely.
Chemical Reactions Analysis
Types of Reactions
5-Bromonaphthalene-1-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) are often used to facilitate these reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, esters, and thioesters.
Addition Products: Addition of nucleophiles to the carbonyl chloride group can yield various acyl derivatives.
Scientific Research Applications
5-Bromonaphthalene-1-carbonyl chloride is used in various scientific research applications:
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the carbonyl chloride group.
Naphthalene-1-carbonyl chloride: Similar but without the bromine atom.
Uniqueness
5-Bromonaphthalene-1-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride functional groups. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Properties
IUPAC Name |
5-bromonaphthalene-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClO/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBNELIHGHZIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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